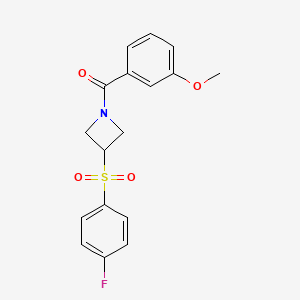

(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(3-methoxyphenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a part of the chemical family of azetidinones, which are of significant interest due to their biological and pharmacological properties. Azetidinones, or β-lactams, are core structures in several antibiotics and have been explored for various medicinal chemistry applications.

Synthesis Analysis

The synthesis of azetidinone derivatives often involves strategies to incorporate the β-lactam ring with desired substituents to explore their biological activities. A study by Kishimoto et al. (1984) described the chemical modification of sulfazecin to synthesize 4-methoxycarbonyl-2-azetidinone-1-sulfonic acid derivatives, showcasing a method that could potentially be adapted for the synthesis of the compound (Kishimoto et al., 1984).

Molecular Structure Analysis

The molecular structure of azetidinone derivatives can be determined through X-ray crystallography, NMR, and other spectroscopic methods. Gluziński et al. (1991) conducted an X-ray structural investigation of a related azetidinone compound, providing insights into the bond lengths, angles, and overall geometry that could be relevant for the analysis of "(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(3-methoxyphenyl)methanone" (Gluziński et al., 1991).

Chemical Reactions and Properties

Azetidinones can undergo various chemical reactions, including cycloadditions, nucleophilic substitutions, and transformations into other heterocycles. The reactivity is often influenced by the substituents on the azetidinone ring. Research by Sorabad et al. (2023) on the [4 + 3] cycloaddition reaction of sulfonylphthalide with N,N'-cyclic azomethine imines to synthesize pyrimidinone-fused naphthoquinones demonstrates the type of chemical reactivity that could be explored for azetidinone derivatives (Sorabad & Yang, 2023).

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

Research in medicinal chemistry has explored azetidinone derivatives for their potential in drug development. For instance, azetidinones have been investigated for their cholesterol absorption inhibition properties, showcasing their potential in treating hypercholesterolemia (Rosenblum et al., 1998). Another study focused on the synthesis of substituted azetidinones derived from the dimer of Apremilast, highlighting the interest in azetidinone scaffolds for enhancing biological and pharmacological potencies (Jagannadham et al., 2019). Such research underscores the utility of azetidinone derivatives in the design of new therapeutic agents.

Polymer Science

In the field of polymer science, azetidinone derivatives have been utilized in the synthesis of advanced materials. For example, comb-shaped poly(arylene ether sulfone)s with azetidinone units have been investigated for their use as proton exchange membranes, demonstrating significant proton conductivity and potential for fuel cell applications (Kim et al., 2008). This research indicates the versatility of azetidinone derivatives in creating functional materials for energy technologies.

Biochemical Evaluation

Azetidinone derivatives have also been evaluated for their biochemical activities. Studies have investigated their roles as inhibitors of biological processes, such as the inhibition of tubulin polymerization by certain azetidinone compounds, which could offer therapeutic avenues for cancer treatment (Greene et al., 2016). Additionally, the antioxidant properties of azetidinone derivatives have been explored, suggesting their potential in combating oxidative stress (Çetinkaya et al., 2012).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-(3-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO4S/c1-23-14-4-2-3-12(9-14)17(20)19-10-16(11-19)24(21,22)15-7-5-13(18)6-8-15/h2-9,16H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHMBIYJCSHGYJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(3-methoxyphenyl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(oxolan-2-ylmethyl)cyclohexane-1-carboxamide](/img/structure/B2488511.png)

![1-(4-Fluorophenyl)-2-{1-[(6-methanesulfonylpyridin-3-yl)sulfonyl]pyrrolidin-2-yl}ethan-1-one](/img/structure/B2488519.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B2488525.png)

![1-(2-Methylphenyl)-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B2488527.png)

![2-(4-chlorophenoxy)-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]acetamide](/img/structure/B2488529.png)

![[3-(Benzimidazol-1-yl)azetidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B2488530.png)

![2-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2488531.png)